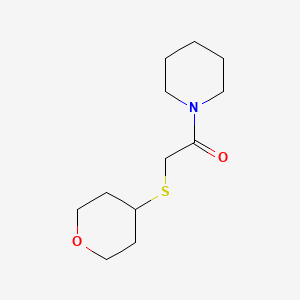
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide, also known as DMINDA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole-based compounds and has shown promising results in various studies.
作用机制
The mechanism of action of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide involves its interaction with the sigma-1 receptor. 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has been shown to bind to the sigma-1 receptor with high affinity, which leads to the activation of various signaling pathways. This activation can result in the modulation of various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide can modulate the release of various neurotransmitters, including dopamine and acetylcholine. 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has also been shown to modulate calcium signaling, which is important for various cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of drugs that target this receptor. However, one limitation of using 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide is its potential toxicity. Further studies are needed to determine the safety of using 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide in vivo.
未来方向
There are several future directions that could be explored in regards to 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide. One potential direction is the development of drugs that target the sigma-1 receptor using 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide as a lead compound. Another direction is the study of the potential neuroprotective effects of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide. Finally, further studies are needed to determine the safety and efficacy of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide in vivo.
Conclusion:
In conclusion, 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide is a promising compound that has shown potential for use in various scientific research applications. Its high affinity for the sigma-1 receptor makes it a potential candidate for the development of drugs that target this receptor. Further studies are needed to determine the safety and efficacy of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide in vivo.
合成方法
The synthesis of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide involves the reaction of 2-methyl-1,3-dihydroindene with dimethylamine and acetyl chloride. This reaction results in the formation of 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide, which can be purified and used for further studies.
科学研究应用
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience. 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. This makes 2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide a potential candidate for the development of drugs that target the sigma-1 receptor.
属性
IUPAC Name |
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(15-13(17)10-16(2)3)8-11-6-4-5-7-12(11)9-14/h4-7H,8-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDWTGCPFDYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2-methyl-1,3-dihydroinden-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)




![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
